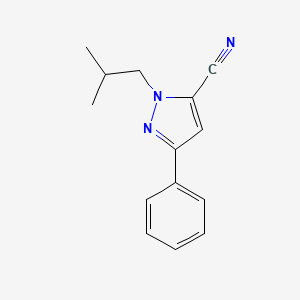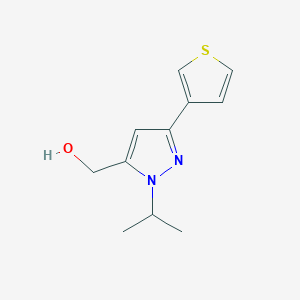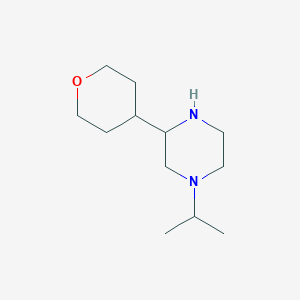
rac-cis N-Desethyl N-Acetyl Dorzolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-cis N-Desethyl N-Acetyl Dorzolamide: is a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor. This compound is primarily used in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. The unique structure of this compound allows it to interact with specific enzymes, making it a valuable compound in both medical and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-cis N-Desethyl N-Acetyl Dorzolamide involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate can be obtained through a stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture . The process involves the use of various reagents and conditions to achieve the desired stereochemistry and purity.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound. The process may also involve the use of specific catalysts and solvents to enhance the efficiency of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: rac-cis N-Desethyl N-Acetyl Dorzolamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents such as sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride.
Substitution: Sodium azide, acetone/phosphate buffer mixture.
Major Products:
Wissenschaftliche Forschungsanwendungen
rac-cis N-Desethyl N-Acetyl Dorzolamide has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the development of new chemical entities with improved activity for intraocular pressure management.
Biology: Studied for its interactions with carbonic anhydrase enzymes, providing insights into enzyme inhibition mechanisms.
Wirkmechanismus
rac-cis N-Desethyl N-Acetyl Dorzolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound specifically targets carbonic anhydrase II and IV in the ciliary epithelium, leading to a reduction in hydrogen ion secretion and increased excretion of sodium, potassium, bicarbonate, and water .
Vergleich Mit ähnlichen Verbindungen
Dorzolamide: The parent compound, also a carbonic anhydrase inhibitor, used in the treatment of glaucoma.
Brinzolamide: Another carbonic anhydrase inhibitor with similar applications in ophthalmology.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma and altitude sickness.
Uniqueness: rac-cis N-Desethyl N-Acetyl Dorzolamide is unique due to its specific structural modifications, which enhance its selectivity and potency as a carbonic anhydrase inhibitor. These modifications also provide opportunities for the development of new therapeutic agents with improved efficacy and reduced side effects .
Eigenschaften
Molekularformel |
C10H14N2O5S3 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-[(4R,6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide |
InChI |
InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8+/m0/s1 |
InChI-Schlüssel |
MQRCTNZVQVRCRD-YLWLKBPMSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |
Kanonische SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)



![5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene](/img/structure/B13429521.png)






![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)


